REACTION_CXSMILES
|
C([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)=C.[CH3:13][C:14]1C2C(=CC=CC=2)C=CC=1C=C.CC1(C=C)C=CC2C(=CC=CC=2)C1.CC1C2C(=CC=CC=2)C=C(C=C)C=1.COC1C2C(=CC=CC=2)C=C(C=C)C=1>>[CH:13]([C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[CH:3][CH:4]=2)[CH:9]=[CH:8][CH:7]=1)=[CH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC2=CC=CC=C12)C=C
|
Name
|
β-methyl-2-vinylnaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC2=CC=CC=C2C=C1)C=C
|
Name
|
4-methyl-2-vinylnaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC2=CC=CC=C12)C=C
|
Name
|
4-methoxy-2-vinylnaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC2=CC=CC=C12)C=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=C)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |